4-Propanoylphenyl 2,2-dimethylpropanoate CAS number 120703-45-9
4-Propanoylphenyl 2,2-dimethylpropanoate CAS number 120703-45-9
Topic: 4-Propanoylphenyl 2,2-dimethylpropanoate (CAS 120703-45-9) Content Type: Technical Monograph & Synthetic Guide Audience: Pharmaceutical Scientists, Medicinal Chemists, and Process Engineers
Physicochemical Profiling and Synthetic Utility of a Sterically Shielded Phenolic Ester
Executive Technical Summary
4-Propanoylphenyl 2,2-dimethylpropanoate (CAS 120703-45-9) is a specialized ester derivative of the phenolic ketone 4-hydroxypropiophenone (paroxypropione). Structurally, it consists of a propiophenone core protected by a pivalate (2,2-dimethylpropanoate) moiety.
In drug development and material science, this compound represents a classic application of steric shielding to modify physicochemical properties. The bulky tert-butyl group of the pivalate ester significantly retards enzymatic and chemical hydrolysis compared to acetate or propionate analogs. This property makes the compound valuable as:
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A Prodrug Scaffold: For the sustained release of 4-hydroxypropiophenone (a known gonadotropin inhibitor and chemical intermediate).
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A Lipophilic Precursor: Enhancing membrane permeability (LogP modulation) before metabolic activation.
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A UV-Stable Intermediate: Utilizing the aryl ketone chromophore for photostability applications in polymer chemistry.
| Chemical Attribute | Technical Specification |
| CAS Number | 120703-45-9 |
| IUPAC Name | 4-Propanoylphenyl 2,2-dimethylpropanoate |
| Synonyms | 4'-Propionylphenyl pivalate; Paroxypropione pivalate |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| Core Moiety | 4-Hydroxypropiophenone (Paroxypropione) |
| Protecting Group | Pivaloyl (Trimethylacetyl) |
Molecular Architecture & Stability Logic
The utility of CAS 120703-45-9 lies in the specific interaction between the pivalate group and the phenolic oxygen .
The Pivalate Effect (Steric Hindrance)
Unlike linear esters (acetates), the pivalate group contains a quaternary carbon adjacent to the carbonyl. This tert-butyl group creates a "steric umbrella" that shields the carbonyl carbon from nucleophilic attack (by water or esterases).
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Hydrolysis Rate:
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Implication: This molecule is designed to be metabolically robust , acting as a "hard" prodrug that releases the active phenol only under specific enzymatic conditions or prolonged timescales.
The Propiophenone Chromophore
The para-substituted aryl ketone system provides a conjugated
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UV Absorption: The molecule absorbs in the UV-B/A region, characteristic of benzophenone-type derivatives.
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Electronic Effect: The electron-withdrawing propionyl group at the para position increases the acidity of the phenolic leaving group, theoretically accelerating hydrolysis. However, the pivalate's steric bulk overrides this, maintaining stability.
Synthetic Protocol: Steglich/Schotten-Baumann Esterification
Note: This protocol is designed for high-purity synthesis suitable for analytical standard generation or biological screening.
Reaction Scheme
The synthesis involves the acylation of 4-hydroxypropiophenone with pivaloyl chloride. Due to the steric bulk of the pivaloyl group, the addition of a nucleophilic catalyst (DMAP) is critical to accelerate the formation of the reactive N-acylpyridinium intermediate.
Figure 1: Catalytic acylation pathway utilizing a nucleophilic hyper-activation strategy.
Step-by-Step Methodology
Reagents:
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4-Hydroxypropiophenone (1.0 eq)
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Pivaloyl Chloride (1.2 eq)
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Triethylamine (Et₃N) (1.5 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)
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Dichloromethane (DCM) (Anhydrous)
Procedure:
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Solvation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypropiophenone (10 mmol) in anhydrous DCM (30 mL).
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Base Addition: Add Et₃N (15 mmol) and DMAP (1 mmol). Cool the solution to 0°C using an ice bath.
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Acylation: Dropwise add pivaloyl chloride (12 mmol) over 10 minutes. The solution may turn slightly cloudy due to triethylamine hydrochloride salt formation.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower R_f) should disappear.
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Quench & Wash: Quench with saturated NH₄Cl solution (20 mL). Separate the organic layer.
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Wash 1x with 1M HCl (to remove residual amines/DMAP).
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Wash 1x with Saturated NaHCO₃ (to remove excess acid).
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Wash 1x with Brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Crystallization: Recrystallize the crude solid from hot Hexane/Ethanol (9:1) to yield white crystalline needles.
Analytical Validation (QC Criteria)
To validate the identity of CAS 120703-45-9, the following spectroscopic signals must be confirmed.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | Pivalate t-butyl group (Diagnostic singlet). | |
| Propionyl ethyl group (Typical triplet-quartet coupling). | ||
| AA'BB' Aromatic System (para-substitution pattern). | ||
| IR Spectroscopy | ~1750 cm⁻¹ | Ester Carbonyl (C=O) stretch (Pivalate). |
| ~1685 cm⁻¹ | Ketone Carbonyl (C=O) stretch (Aryl ketone). | |
| Mass Spectrometry | m/z 235 [M+H]⁺ | Protonated molecular ion. |
| m/z 57 [C₄H₉]⁺ | Characteristic tert-butyl cation fragment. |
Biopharmaceutical Implications: The Prodrug Logic
While 4-hydroxypropiophenone itself has pharmacological activity (endocrine modulation), its rapid conjugation (glucuronidation) limits its half-life. The pivalate ester (CAS 120703-45-9) modifies this profile.
Metabolic Activation Pathway
The compound is inactive in its ester form. It requires bioactivation via Carboxylesterase-1 (CES1) or CES2 .
Figure 2: Metabolic activation pathway. The rate-limiting step is the enzymatic attack on the sterically hindered pivalate carbonyl.
Why use this CAS?
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Solubility: The LogP shift from ~2.0 (phenol) to ~3.8 (pivalate) drastically improves solubility in lipid-based formulations (LNP, oil depots).
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Taste Masking: Phenolic ketones often have a bitter, burning taste. Esterification masks the phenolic hydroxyl, neutralizing the taste for oral formulations.
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Controlled Release: The half-life of hydrolysis is significantly longer than linear esters, providing a "sustained release" effect in plasma.
References
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Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery 7.3 (2008): 255-270. Link
- Pivalate Chemistry: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
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Compound Data: PubChem Compound Summary for CID 12217345 (Analogous Pivalates). Link
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Synthesis Validation: Orita, A., et al. "Bi(OTf)3-catalyzed acylation of alcohols with acid anhydrides."[1] Journal of Organic Chemistry 66.26 (2001): 8926-8934.[1] (Validation of hindered ester synthesis). Link
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Catalog Verification: BLDpharm Product Entry for CAS 120703-45-9. Link
